7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is a complex organic compound known for its unique structural properties It belongs to the class of dioxetanes, which are four-membered ring compounds containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable benzofuran derivative with a peroxide compound, leading to the formation of the dioxetane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the dioxetane ring, resulting in simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could result in the formation of simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dioxetane chemistry.
Biology: The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme mechanisms.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran involves its ability to participate in various chemical reactions. The dioxetane ring can undergo cleavage, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can affect molecular targets and pathways, making the compound useful in studying reaction mechanisms and developing new chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2a,7b-Dihydro-2a-(methoxymethyl)-7b-methyl-1,2-dioxeto(3,4-b)benzofuran
- 2a,7b-Dihydro-7b-methoxy-2a-methyl-1,2-dioxeto(3,4-b)benzofuran
Uniqueness
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran is unique due to its specific structural configuration and the presence of the dioxetane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
128753-83-3 |
---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran |
InChI |
InChI=1S/C9H8O3/c1-9-6-4-2-3-5-7(6)10-8(9)11-12-9/h2-5,8H,1H3 |
InChI-Schlüssel |
UXPPWWDDJJMMKE-UHFFFAOYSA-N |
SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
Kanonische SMILES |
CC12C(OC3=CC=CC=C31)OO2 |
Synonyme |
2A,7B-DIHYDRO-7B-METHYL-1,2-DIOXETO(3,4-B)BENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.